N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-10-16-19-14-8-7-12(9-15(14)20-16)18-17(21)11-23-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLFMYPQTYBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzimidazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the phenoxyacetamide moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Methoxymethyl chloride, phenoxyacetyl chloride, triethylamine, dichloromethane as solvent.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Production
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide typically involves:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with an aldehyde or carboxylic acid derivative.
- Introduction of the Methoxymethyl Group : Nucleophilic substitution using methoxymethyl chloride.
- Attachment of the Phenoxyacetamide Moiety : Coupling with phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial production may utilize continuous flow chemistry for efficiency and scalability.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent anticancer properties.
- Antimicrobial Properties : The compound exhibits selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM.
- Antioxidant Activity : Demonstrates superior antioxidant activity compared to standard antioxidants in several assays.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, modulating biochemical pathways essential for cellular function. It has been studied for its interactions with specific enzymes and receptors, making it a candidate for treating diseases related to enzyme dysfunction.
Coordination Chemistry
As a building block in coordination chemistry, this compound can be utilized to create complex molecules and ligands that interact with metal ions, which are crucial in various catalytic processes.
Material Science
The compound is also explored for its potential in developing new materials and as a precursor for synthesizing functionalized polymers. Its unique structure allows it to engage with multiple biological targets, enhancing its applicability in creating innovative materials.
Case Study on Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation through apoptosis induction mechanisms.
Mechanistic Insights
Research indicates that the compound's mechanism involves interaction with specific molecular targets, leading to modulation of key signaling pathways associated with cancer progression and resistance.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure combines a benzimidazole ring, a methoxymethyl group, and a phenoxyacetamide moiety. Key comparisons with structurally related compounds include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl group in ’s compound, which may enhance bioavailability .
- Phenoxyacetamide vs.
Analytical Techniques :
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 1232794-85-2 |
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, which can modulate various biochemical pathways essential for cellular function. Its unique structure allows it to engage with multiple biological targets, enhancing its therapeutic potential in various conditions.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Notably:
- It showed selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant activity , outperforming standard antioxidants in several assays .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Methodology : Start with a benzimidazole core (e.g., 2-aminobenzimidazole derivatives) and introduce the methoxymethyl group via nucleophilic substitution under basic conditions (e.g., NaH/DMF). The phenoxyacetamide moiety can be attached using carbodiimide-mediated coupling (e.g., EDCI/HOBt) with phenoxyacetic acid. Optimize solvent polarity (e.g., DCM vs. THF) and temperature (40–60°C) to improve yield .
- Validation : Monitor reactions via TLC and confirm purity through elemental analysis (C, H, N) and HPLC (>95% purity).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Techniques :
- FT-IR : Verify presence of amide C=O (~1650–1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, aromatic protons in benzimidazole).
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation .
Q. What preliminary assays are recommended to assess biological activity?
- Approach :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays.
- Antimicrobial Screening : Use microdilution assays (MIC) against Gram+/Gram– bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular assembly?
- Method : Perform single-crystal X-ray diffraction (SHELX programs for structure solution). Analyze graph-set motifs (e.g., R₂²(8) rings) to identify intermolecular interactions (N-H···O, C-H···π). Compare packing motifs with similar benzimidazole derivatives to predict solubility/stability .
- Challenge : Address potential twinning or disorder in the methoxymethyl group using SHELXL refinement .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Strategy :
- Variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl, bromophenyl) on the phenoxyacetamide.
- Evaluation : Compare IC₅₀ values in enzyme assays and docking scores (AutoDock Vina) against target proteins.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically addressed?
- Resolution :
- ADME Profiling : Assess metabolic stability (microsomal assays), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 model).
- Formulation : Explore co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
Q. What computational methods predict binding modes with biological targets?
- Protocol :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability.
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities. Cross-validate with SPR (KD measurements) .
Data Contradiction & Validation
Q. How to resolve discrepancies in NMR assignments for closely related derivatives?
- Approach :
- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals (e.g., benzimidazole vs. phenoxy protons).
- Isotopic Labeling : Synthesize ¹³C-labeled analogs for unambiguous assignment .
Q. What orthogonal techniques validate purity when HPLC/MS results conflict with biological data?
- Solutions :
- DSC/TGA : Check for thermal decomposition (>95% purity).
- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic consistency .
Key Structural & Functional Data
| Property | Technique | Reference |
|---|---|---|
| LogP (lipophilicity) | Shake-flask/HPLC | |
| pKa (ionization) | Potentiometric titration | |
| Hydrogen-bond donors/acceptors | X-ray crystallography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
